molecular formula C10H7NO B008592 2-Propa-1,2-dienyl-1,3-benzoxazole CAS No. 108071-39-2

2-Propa-1,2-dienyl-1,3-benzoxazole

Cat. No.: B008592
CAS No.: 108071-39-2
M. Wt: 157.17 g/mol
InChI Key: GMZAHDYZADFMBU-UHFFFAOYSA-N
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Description

2-Propa-1,2-dienyl-1,3-benzoxazole is a benzoxazole derivative characterized by a propargyl (allenyl) substituent at the 2-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring, widely studied for their electronic, optical, and thermal properties. These compounds are pivotal in materials science, particularly in optoelectronics, fluorescent brighteners, and photostable coatings.

Properties

CAS No.

108071-39-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2

InChI Key

GMZAHDYZADFMBU-UHFFFAOYSA-N

SMILES

C=C=CC1=NC2=CC=CC=C2O1

Canonical SMILES

C=C=CC1=NC2=CC=CC=C2O1

Synonyms

Benzoxazole, 2-(1,2-propadienyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole

Compound Substituents Key Functional Groups
2-Propa-1,2-dienyl-1,3-benzoxazole Propargyl (C≡C-CH₂) Electron-withdrawing allenyl group
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) Thiophene, tert-butyl Electron-donating tert-butyl, conjugated thiophene
27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole Phenyl, oxazol Aromatic phenyl, heterocyclic oxazol

The propargyl group in this compound likely increases electron density at the benzoxazole core, contrasting with the electron-donating tert-butyl groups in Tinopal®OB CO . The phenyl and oxazol substituents in the 27-Phenyl derivative enhance π-conjugation, critical for electronic transitions in optoelectronic applications .

Thermal and Chemical Stability

Compound Thermal Stability Chemical Stability
This compound Hypothetical: Moderate (propargyl may reduce stability) High (benzoxazole core resistant to hydrolysis)
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) Excellent (stable up to 300°C) High (resistant to acids, bases)
27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole Moderate (phenyl groups may enhance rigidity) Variable (depends on substituent reactivity)

Tinopal®OB CO demonstrates superior heat resistance due to its tert-butyl groups and thiophene linkage, making it suitable for industrial coatings . The propargyl substituent in this compound may reduce thermal stability compared to Tinopal but could improve reactivity in synthetic applications.

Preparation Methods

Hypervalent Iodine-Mediated Cyclization

The electrochemical generation of λ³-iodanes (I(III) species) enables oxidative cyclization of ortho-iminophenols to benzoxazoles under mild conditions. In this method, iodoarene 1 is anodically oxidized to iodane 2 (Ep=2.2V vs Ag/AgNO3E_p = 2.2 \, \text{V vs Ag/AgNO}_3) in hexafluoroisopropanol (HFIP), which subsequently reacts with iminophenol substrates (e.g., 7a ) to form benzoxazoles (e.g., 8a ) in yields up to 85%.

Key Reaction Conditions:

ParameterValue
SolventHFIP
TemperatureRoom temperature
Oxidation Potential2.2 V vs Ag/AgNO₃
Reaction Time10–30 minutes

This "ex-cell" approach (sequential generation of I(III) followed by substrate addition) avoids premature oxidation of sensitive iminophenols. For 2-propa-1,2-dienyl-1,3-benzoxazole, substitution at the imine nitrogen with a propargyl group could introduce the allene moiety post-cyclization or during imine formation.

One-Pot Sequential Synthesis

Electrochemical methods allow one-pot synthesis by combining anodic oxidation of iodoarenes with in situ imine formation. For example, benzaldehyde and 2-aminophenol condense to form imine 7a , which reacts with pre-generated I(III) species 2 to yield benzoxazole. Adapting this strategy, propargyl aldehydes or ketones could serve as carbonyl components to introduce the allene group during imine synthesis.

Functional Group Compatibility and Substrate Scope

The electrochemical method tolerates diverse functional groups, including alkenes, halogens, and carboxylic acids. Computational studies suggest that electron-deficient substituents accelerate cyclization by lowering the activation energy of the rate-determining reductive elimination step. However, the compatibility of allenes remains untested. Preliminary data for alkene-containing substrates (e.g., 7q ) show no side reactions, suggesting that allenes may be viable if stabilized by conjugation.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal a concerted reductive elimination pathway (ΔG=7.6kcal mol1ΔG^‡ = 7.6 \, \text{kcal mol}^{-1}) as the most favorable mechanism for benzoxazole formation. The transition state (TS-1 ) involves simultaneous C–O bond formation and iodine reduction, bypassing high-energy intermediates (Figure 1).

TS-1: ΔG=7.6kcal mol1(concerted pathway)\text{TS-1: } \Delta G^\ddagger = 7.6 \, \text{kcal mol}^{-1} \quad \text{(concerted pathway)}

This mechanism underscores the importance of HFIP in stabilizing charged intermediates and facilitating proton transfer. For allene-containing substrates, steric and electronic effects at the transition state may require optimized reaction conditions.

Alternative Alkylation Approaches

Example Alkylation Conditions:

ParameterValue
Alkylating Agent1-Bromo-3-chloropropane
BaseNaOH (50% aqueous)
SolventTetrahydrofuran/Water
Temperature60°C

Q & A

Q. What are the optimal synthetic methodologies for 2-Propa-1,2-dienyl-1,3-benzoxazole derivatives, considering yield and environmental impact?

Methodological Answer: The synthesis of benzoxazole derivatives can be optimized using green chemistry principles. For example:

  • Microwave/Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 12–24 hours to 1–2 hours) and improves yields (70–90%) by enhancing reaction kinetics via energy-efficient heating .
  • Solvent-Free Methods : Eliminates toxic solvents, as demonstrated in the synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, achieving yields of 75–85% .
  • Single-Step Protocols : Environmentally benign processes (e.g., cyclization of Schiff bases derived from 2-aminophenol) yield air- and light-stable derivatives with 70–80% efficiency .

Key Considerations : Prioritize catalysts like copper nanoparticles or deep eutectic solvents for recyclability and reduced waste .

Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzoxazole core. For example, coupling constants in 1H^1H-NMR can distinguish between allenic (C=C=C) and aromatic protons .
  • HPLC-PDA/MS : Assess purity (>95%) and detect byproducts, especially in derivatives with sulfonyl or nitrile groups .
  • Elemental Analysis : Validate molecular formulas (e.g., C10_{10}H8_{8}N2_{2}O for nitrile-containing derivatives) .

Note : Cross-validate with FT-IR to confirm functional groups like C≡N (2250–2200 cm1^{-1}) or S=O (1350–1150 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess the bioactivity of benzoxazole derivatives?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with imidazole or piperazine substituents often show enhanced activity .
  • Cytotoxicity Assays : Employ MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values. Note that electron-withdrawing groups (e.g., -NO2_2) may enhance potency .
  • Enzyme Inhibition Studies : Target kinases or oxidoreductases using fluorometric assays. For example, benzoxazole-linked benzimidazoles exhibit antihypoxic activity via HIF-1α inhibition .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can computational tools like DFT or molecular docking be integrated to predict the reactivity or biological interactions of this compound derivatives?

Methodological Answer:

  • DFT/TD-DFT Studies : Model excited-state intramolecular proton transfer (ESIPT) in 2-(2-hydroxyphenyl)benzoxazole derivatives to predict fluorescence properties. Optimize geometries at the B3LYP/6-31G(d) level .
  • Molecular Docking : Screen derivatives against protein targets (e.g., EGFR or PARP) using AutoDock Vina. Prioritize compounds with binding energies ≤−8.0 kcal/mol and validate via MD simulations .
  • ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability, BBB penetration, and CYP450 interactions, which are critical for drug candidates .

Validation : Compare computational results with experimental IC50_{50} or fluorescence quantum yields to refine models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoxazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., -OCH3_3 vs. -NO2_2) and correlate with bioactivity. For example, electron-donating groups may enhance antimicrobial but reduce anticancer effects .
  • Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., pH, temperature, cell line passage number). For instance, discrepancies in IC50_{50} values may arise from differences in serum concentration .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Case Study : Derivatives with a piperazine moiety show variable antimicrobial activity due to protonation state differences in assay media .

Q. How do advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) clarify ambiguous structural features in complex benzoxazole derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, NOESY can confirm proximity between allenic protons and adjacent substituents .
  • X-ray Crystallography : Determine absolute configuration and bond lengths. A recent study used this to confirm the Z-configuration in (2E)-N-(1,2-benzoxazol-3-yl)propenamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately assign molecular ions (e.g., [M+H]+^+ with <5 ppm error) for derivatives with isotopic clusters .

Limitation : Crystallography requires high-purity crystals, which may be challenging for hygroscopic or amorphous derivatives .

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